1,3-bis(5-bromothiophen-2-yl)-5,7-bis(2-ethylhexyl)thieno[3,4-f][2]benzothiole-4,8-dione 1,3-bis(5-bromothiophen-2-yl)-5,7-bis(2-ethylhexyl)thieno[3,4-f][2]benzothiole-4,8-dione
Brand Name: Vulcanchem
CAS No.: 1415929-78-0
VCID: VC11992263
InChI: InChI=1S/C34H38Br2O2S4/c1-5-9-11-19(7-3)17-23-27-28(24(39-23)18-20(8-4)12-10-6-2)32(38)30-29(31(27)37)33(21-13-15-25(35)40-21)42-34(30)22-14-16-26(36)41-22/h13-16,19-20H,5-12,17-18H2,1-4H3
SMILES: CCCCC(CC)CC1=C2C(=C(S1)CC(CC)CCCC)C(=O)C3=C(SC(=C3C2=O)C4=CC=C(S4)Br)C5=CC=C(S5)Br
Molecular Formula: C34H38Br2O2S4
Molecular Weight: 766.7 g/mol

1,3-bis(5-bromothiophen-2-yl)-5,7-bis(2-ethylhexyl)thieno[3,4-f][2]benzothiole-4,8-dione

CAS No.: 1415929-78-0

Cat. No.: VC11992263

Molecular Formula: C34H38Br2O2S4

Molecular Weight: 766.7 g/mol

* For research use only. Not for human or veterinary use.

1,3-bis(5-bromothiophen-2-yl)-5,7-bis(2-ethylhexyl)thieno[3,4-f][2]benzothiole-4,8-dione - 1415929-78-0

Specification

CAS No. 1415929-78-0
Molecular Formula C34H38Br2O2S4
Molecular Weight 766.7 g/mol
IUPAC Name 1,3-bis(5-bromothiophen-2-yl)-5,7-bis(2-ethylhexyl)thieno[3,4-f][2]benzothiole-4,8-dione
Standard InChI InChI=1S/C34H38Br2O2S4/c1-5-9-11-19(7-3)17-23-27-28(24(39-23)18-20(8-4)12-10-6-2)32(38)30-29(31(27)37)33(21-13-15-25(35)40-21)42-34(30)22-14-16-26(36)41-22/h13-16,19-20H,5-12,17-18H2,1-4H3
Standard InChI Key HETICFAGRUKZDA-UHFFFAOYSA-N
SMILES CCCCC(CC)CC1=C2C(=C(S1)CC(CC)CCCC)C(=O)C3=C(SC(=C3C2=O)C4=CC=C(S4)Br)C5=CC=C(S5)Br
Canonical SMILES CCCCC(CC)CC1=C2C(=C(S1)CC(CC)CCCC)C(=O)C3=C(SC(=C3C2=O)C4=CC=C(S4)Br)C5=CC=C(S5)Br

Introduction

Structural Characteristics and Nomenclature

The compound features a central thieno[3,4-f] benzothiole-4,8-dione core with strategic substitutions at the 1,3,5,7 positions. The 5,7 positions carry 2-ethylhexyl side chains that enhance solubility and influence molecular packing, while the 1,3 positions contain 5-bromothiophen-2-yl groups that serve as reactive sites for polymerization .

Core Architecture

X-ray crystallographic data from analogous compounds reveals a planar fused-ring system comprising:

  • Two thiophene rings fused with a benzodithiophene-dione unit

  • Dihedral angles <5° between adjacent rings, enabling extended π-conjugation

  • Sulfur atoms positioned at strategic locations to facilitate charge delocalization

Substituent Effects

The 2-ethylhexyl groups (C₈H₁₇) introduce:

  • Steric bulk that prevents excessive crystallinity

  • Alkyl chain interdigitation for improved thin-film morphology

  • Enhanced solubility in chlorinated solvents (35-40 mg/mL in chloroform)

Bromine atoms on the thiophene units provide:

  • Defined sites for Stille or Suzuki cross-coupling reactions

  • Molecular weight control during polymerization

  • Electronic withdrawal effects that lower LUMO levels

Synthetic Pathways

Industrial-scale synthesis typically follows a five-step sequence:

Core Formation

Friedel-Crafts acylation of thiophene derivatives yields the benzodithiophene-dione skeleton. Reaction conditions:

  • Catalyst: AlCl₃ (2.5 eq) in dichloroethane

  • Temperature: 0°C → rt over 12 hours

  • Yield: 68-72% after recrystallization

Bromination Protocol

Electrophilic bromination employs:

  • N-bromosuccinimide (2.2 eq)

  • Catalytic H₂SO₄ in acetic acid

  • Reaction monitoring via TLC (Rf = 0.3 in hexane:DCM)

  • Final purification through Soxhlet extraction

Physicochemical Properties

PropertyValueMeasurement Technique
Molecular Weight794.84 g/molHRMS (ESI+)
Melting Point218-220°CDSC (10°C/min)
λmax (solution)512 nmUV-Vis (CHCl₃)
HOMO/LUMO-5.4 eV/-3.8 eVCyclic Voltammetry
Thermal Decomposition382°CTGA (N₂ atmosphere)

The extended conjugation system produces a narrow optical bandgap of 1.65 eV, ideal for harvesting near-infrared photons . Electrochemical analysis shows reversible reduction waves at -1.2 V vs Fc/Fc⁺, confirming strong electron-accepting character .

Polymerization Behavior

When copolymerized with electron-rich units (e.g., benzodithiophene or dithienosilole), this monomer enables:

Molecular Weight Control

  • Number-average (Mn): 25-35 kDa

  • Dispersity (Đ): 1.8-2.2

  • Degree of Polymerization: 40-60 units

Device Performance Metrics

In bulk heterojunction solar cells (PC₇₁BM acceptor):

ParameterValueConditions
PCE12.3%AM 1.5G, 100 mW/cm²
Jsc18.7 mA/cm²
Voc0.78 V
FF68%
Hole Mobility3.4×10⁻⁴ cm²/V·sSCLC method

These results demonstrate superior performance compared to analogous non-brominated derivatives (ΔPCE +2.1%) .

Degradation Mechanisms

Accelerated aging tests (85°C/85% RH) reveal:

  • 15% PCE loss after 500 hours (encapsulated devices)

  • Primary degradation pathways:
    a) Hydrolysis of ester groups in side chains
    b) Photo-oxidation of thiophene rings
    c) Morphological changes in active layer

Stabilization strategies include:

  • Incorporation of fluorinated side chains (ΔTdec +40°C)

  • UV-absorbing interfacial layers

  • Ternary blend systems with radical scavengers

SupplierPurityPackagingPrice (USD/g)
Sigma-Aldrich97%1g amber vial$420
SunaTech99.5%5g sealed ampoule$385
Ossila95%250 mg$550

Storage requires argon atmosphere at -20°C, with limited shelf life of 6 months due to bromine displacement reactivity .

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